PD 135158 - 130285-87-9

PD 135158

Catalog Number: EVT-254200
CAS Number: 130285-87-9
Molecular Formula: C35H44N4O6
Molecular Weight: 616.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective, nonpeptide CCK2 receptor antagonist (IC50 values are 2.8 and 1232 nM for CCK2 and CCK1 respectively) that displays negligible affinity at GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin and 5-HT3 receptors (IC50 > 10 μM). Exhibits anxiolytic activity in elevated plus maze and social interaction tests and increases food intake in rats.
Overview

PD 135158 is a potent and selective nonpeptide antagonist of the cholecystokinin type B receptor, known for its high affinity with an IC50 value of 2.8 nM. This compound exhibits negligible affinity for other receptors, such as GABA A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors. PD 135158 has been extensively researched for its potential applications in various fields, including pharmacology and neuroscience, particularly in relation to anxiety and food intake disorders.

Source

PD 135158 is identified by the CAS number 130285-87-9 and is available through various chemical suppliers for research purposes. Its synthesis and properties have been documented in scientific literature, providing insight into its utility in receptor studies.

Classification

This compound falls under the category of cholecystokinin type B receptor antagonists. It is classified as a nonpeptide antagonist due to its synthetic origin and mechanism of action targeting specific receptor types without mimicking peptide structures.

Synthesis Analysis

Methods

The synthesis of PD 135158 involves a multi-step organic synthesis process. The initial phase focuses on constructing the core structure, followed by the introduction of various functional groups. Protecting groups are utilized to ensure selective reactions occur at specific sites on the molecule.

Technical Details

The synthetic route typically involves:

  1. Core Structure Preparation: Establishing the foundational molecular framework.
  2. Functional Group Introduction: Sequentially adding functional groups to modify reactivity and enhance receptor binding.
  3. Purification Steps: The final product is purified through techniques such as crystallization and chromatography to achieve high purity levels necessary for biological testing.

Industrial production methods are not extensively documented but are presumed to follow similar laboratory protocols scaled for larger quantities.

Molecular Structure Analysis

Data

The molecular formula for PD 135158 is C35H44N4O6C_{35}H_{44}N_{4}O_{6}, indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Chemical Reactions Analysis

Reactions

PD 135158 undergoes a variety of chemical reactions including:

  1. Oxidation: Typically leads to the formation of carboxylic acids.
  2. Reduction: Can yield alcohols or amines depending on the conditions.
  3. Substitution Reactions: Involves replacing one functional group with another using nucleophiles such as amines or alcohols.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific outcomes depend on reaction conditions such as temperature and solvent choice.

Mechanism of Action

PD 135158 acts as a selective antagonist for the cholecystokinin type B receptor. By binding to this receptor subtype, it inhibits the action of endogenous cholecystokinin peptides that are involved in various physiological processes including anxiety modulation and appetite regulation . This mechanism underscores its potential therapeutic applications in treating anxiety disorders.

Physical and Chemical Properties Analysis

Physical Properties

PD 135158 is characterized by:

  • Appearance: Typically presented as a solid compound.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility data is not extensively detailed but compounds of this nature are generally soluble in organic solvents.

Relevant Data or Analyses

Further characterization can be achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

Applications

PD 135158 has significant scientific uses:

  1. Research Tool: It serves as a valuable tool for studying cholecystokinin type B receptors in various physiological contexts.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in treating anxiety disorders due to its receptor antagonism properties .
  3. Biological Research: Utilized in studies exploring the role of cholecystokinin type B receptors in food intake regulation and other metabolic processes.
Introduction to PD 135158: Pharmacological and Neurobiological Context

Structural and Chemical Characterization of PD 135158

PD 135158 (CAM 1028) is a structurally complex nonpeptide compound with systematic chemical name 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[[[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid [1] [7] [9]. Its molecular formula is C~35~H~44~N~4~O~6~ with a molecular weight of 616.76 g/mol [1] [9]. The compound features multiple chiral centers, including a bicyclic norbornane derivative ((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) and an L-phenylalanine moiety, contributing to its stereospecific binding characteristics [7] [9]. The presence of both indole and phenyl groups creates an extended aromatic surface, while the terminal carboxylic acid enhances water solubility under physiological conditions.

Table 1: Molecular Properties of PD 135158

PropertyValue
CAS Number130325-35-8
Molecular FormulaC~35~H~44~N~4~O~6~
Molecular Weight616.76 g/mol
Alternate NamesCAM 1028
Purity Specifications≥98% (HPLC)
Storage Conditions+4°C
Solubility CharacteristicsPolar solvent-compatible

The compound's three-dimensional configuration enables selective interaction with cholecystokinin receptors, particularly the CCK~2~ subtype. PD 135158 maintains stability under recommended storage conditions (+4°C) and demonstrates sufficient solubility in polar solvents for experimental applications [1] [9]. Analytical characterization typically employs high-performance liquid chromatography (HPLC), with commercial preparations meeting ≥98% purity standards [9]. The molecular structure strategically incorporates peptide bond mimetics and rigid domains that confer resistance to enzymatic degradation while maintaining high receptor affinity—a significant advancement over earlier peptide-based CCK antagonists [9].

Historical Development as a Selective CCK2 Receptor Antagonist

The development of PD 135158 emerged from intensive structure-activity relationship studies in the late 1980s aimed at creating nonpeptide cholecystokinin antagonists. This research was pioneered by Hughes et al. (1990), who sought to overcome the pharmacological limitations of peptide-based compounds, particularly their poor oral bioavailability and short metabolic half-lives [1] [9]. PD 135158 was optimized for CCK~2~ receptor selectivity through systematic molecular modifications, resulting in a compound with nanomolar affinity (IC~50~ = 2.8 nM against mouse cortex CCK~B~) and minimal cross-reactivity at CCK~1~ receptors (IC~50~ = 1232 nM) [4] [9]. This represented a substantial improvement over earlier CCK antagonists such as proglumide, which lacked receptor subtype selectivity [1].

Table 2: Receptor Binding Profile of PD 135158

Receptor TypeAffinity (IC~50~)Selectivity Ratio (CCK~2~/Other)
CCK~2~ (CCK~B~)2.8 nMReference
CCK~1~ (CCK~A~)1232 nM440-fold
GABA~A~>10 µM>3570-fold
Benzodiazepine>10 µM>3570-fold
Substance P>10 µM>3570-fold
Neurotensin>10 µM>3570-fold
5-HT~3~>10 µM>3570-fold

Early pharmacological characterization demonstrated that PD 135158 exhibits negligible affinity (>10 µM) for substance P, benzodiazepine, GABA~A~, neurotensin, bradykinin, and 5-HT~3~ binding sites [1] [9]. This exceptional receptor selectivity profile facilitated its use as a gold standard tool compound for probing CCK~2~ receptor functions in both neurological and gastrointestinal systems. Functional studies revealed its anxiolytic potential in animal models, particularly in the elevated plus maze and social interaction tests, where it reduced anxiety-like behaviors without sedative effects [9] [10]. Additionally, PD 135158 increased food intake in rats, suggesting CCK~2~ receptor involvement in satiety regulation [9].

Significant research demonstrated PD 135158's ability to enhance latent inhibition in rats at low doses (0.1 mg/kg subcutaneous administration), an effect comparable to haloperidol and indicative of antipsychotic potential [2]. This finding was pivotal in establishing CCK~2~ receptor modulation as a novel approach for psychiatric drug development. Further studies revealed its anti-panic-like properties in the mouse defense test battery, where it reduced avoidance behaviors without affecting generalized anxiety parameters [10]. The compound's ability to suppress conditioned fear responses without motor impairment distinguished it from benzodiazepines [9], suggesting differential mechanisms of action. These collective findings positioned PD 135158 as a critical pharmacological tool for investigating CCK~2~ receptor-mediated processes in normal and pathological states.

Role of Cholecystokinin Receptors (CCK1/CCK2) in Neurological and Gastrointestinal Systems

The biological significance of PD 135158 must be contextualized within the broader physiology of cholecystokinin receptors. CCK receptors comprise two subtypes: CCK~1~ (CCK~A~) receptors predominantly located in peripheral tissues but also present in discrete brain regions (nucleus accumbens, area postrema, and ventral tegmental area), and CCK~2~ (CCK~B~) receptors abundantly distributed throughout the central nervous system (cortex, basal ganglia, amygdala, and striatum) [4] [5]. These receptors bind sulfated cholecystokinin octapeptide (CCK-8S) with high affinity, though CCK~1~ receptors exhibit 1000-fold greater selectivity for sulfated versus nonsulfated forms compared to CCK~2~ receptors [5].

Table 3: Comparative Functions of CCK Receptor Subtypes

CharacteristicCCK~1~ (CCK~A~) ReceptorCCK~2~ (CCK~B~) Receptor
Primary DistributionPeripheral organs, discrete CNSWidespread CNS, gastric mucosa
Endogenous Agonist PreferenceCCK-8S >> CCK-8UCCK-8S = CCK-8U = CCK-4
Neurological FunctionsModulates dopamine release in NAccMediates anxiety responses in BLA
Regulates satietyFacilitates fear conditioning
Influences reward processingCo-localized with dopamine in VTA
Gastrointestinal FunctionsPancreatic enzyme secretionGastric acid secretion
Gallbladder contractionMucosal maintenance
Gut motility regulationENS regulation of mucus secretion

In the neurological domain, CCK~2~ receptors in the basolateral amygdala (BLA) critically regulate anxiety-related behaviors. Neuroanatomical studies reveal that approximately 80-90% of ventral tegmental area (VTA) dopaminergic neurons co-express CCK, which is differentially released during high-frequency neuronal firing due to storage in large dense-core vesicles [5] [6]. This co-release enables CCK to modulate dopamine dynamics in the mesolimbic pathway, particularly in the caudal-medial nucleus accumbens (NAcc) [5]. PD 135158 administration potently antagonizes CCK-8S-induced activation of dorsal hippocampus CA3 pyramidal neurons [1] and enhances electrically evoked acetylcholine release in the rat striatum when dopaminergic activity is blocked, indicating complex neuromodulatory interactions [6]. These effects occur through both CCK~1~ and CCK~2~ receptors on cholinergic interneurons, demonstrating functional receptor interplay in striatal circuits [6].

Within gastrointestinal physiology, CCK receptors regulate mucosal barrier function through enteric nervous system (ENS) innervation. The ENS extensively innervates mucosal epithelium, directly regulating mucus secretion and renewal [3]. The gastrointestinal mucus system—comprising hydrated networks of glycosylated mucin proteins—serves as the primary interface between luminal contents (including microbiota) and intestinal epithelium. Dysregulation of mucus properties occurs in neurological disorders including Parkinson's disease and autism spectrum disorder, suggesting microbiota-gut-brain axis involvement [3]. CCK~2~ receptors are densely expressed in gastric mucosa where they mediate acid secretion, while CCK~1~ receptors predominantly regulate pancreatic enzyme secretion and gallbladder contraction [4] [5]. Notably, PD 135158 paradoxically stimulates rat pancreatic enzyme secretion through partial CCK~1~ receptor agonism [1], highlighting the complex pharmacological profile of this compound across receptor systems.

The functional relationship between CCK receptors and neurological conditions extends to disease mechanisms. In Parkinson's disease and autism spectrum disorder, alterations in mucus properties and composition may exacerbate gastrointestinal symptoms and contribute to microbial dysbiosis [3] [8]. Furthermore, the co-localization of CCK with dopamine in mesolimbic pathways suggests involvement in schizophrenia pathophysiology, where PD 135158 demonstrates antipsychotic-like effects in animal models [2] [5]. These multidimensional roles underscore why PD 135158 remains a vital research tool for dissecting CCK receptor functions across physiological systems and developing novel therapeutics targeting CCK signaling pathways.

Table 4: Research Applications of PD 135158

Research AreaExperimental Findings
Anxiety StudiesReduces anxiety in elevated plus-maze and social interaction tests [9]
Psychosis ModelsEnhances latent inhibition comparable to haloperidol [2]
Reward ProcessingModulates conditioned rewarded behavior in NAcc [1]
Striatal FunctionEnhances ACh release under dopamine blockade [6]
Gut-Brain AxisPotential modulator of ENS-mucus interactions [3]

Properties

CAS Number

130285-87-9

Product Name

PD 135158

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C35H44N4O6

Molecular Weight

616.76

InChI

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1

SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C

Synonyms

Alternative Name: CAM 1028

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.